Cas no 190063-02-6 (Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate)

Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate is a chiral thiazolidine derivative with significant utility in organic synthesis and pharmaceutical applications. Its stereospecific (4R) configuration makes it a valuable intermediate for the preparation of enantiomerically pure compounds, particularly in the development of bioactive molecules and asymmetric catalysis. The ethyl ester group enhances solubility in organic solvents, facilitating further derivatization. The thiazolidine ring structure contributes to its stability and reactivity, enabling its use in heterocyclic chemistry and peptidomimetics. This compound is particularly advantageous for researchers requiring high stereochemical control in synthetic pathways, offering a versatile scaffold for the construction of complex molecular architectures.
Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate structure
190063-02-6 structure
Product name:Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate
CAS No:190063-02-6
MF:C7H13NO2S
MW:175.24862074852
CID:6289992
PubChem ID:54231762

Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-7715162
    • Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate
    • 190063-02-6
    • Inchi: 1S/C7H13NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h5-6,8H,3-4H2,1-2H3/t5?,6-/m0/s1
    • InChI Key: QJUCAYHPLVZBJP-GDVGLLTNSA-N
    • SMILES: S1C[C@@H](C(=O)OCC)NC1C

Computed Properties

  • Exact Mass: 175.06669983g/mol
  • Monoisotopic Mass: 175.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 63.6Ų

Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7715162-0.05g
ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate
190063-02-6 95%
0.05g
$212.0 2024-05-22
Enamine
EN300-7715162-2.5g
ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate
190063-02-6 95%
2.5g
$1791.0 2024-05-22
Enamine
EN300-7715162-5.0g
ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate
190063-02-6 95%
5.0g
$2650.0 2024-05-22
1PlusChem
1P028DBB-5g
ethyl(4R)-2-methyl-1,3-thiazolidine-4-carboxylate
190063-02-6 95%
5g
$3338.00 2024-06-17
Aaron
AR028DJN-50mg
ethyl(4R)-2-methyl-1,3-thiazolidine-4-carboxylate
190063-02-6 95%
50mg
$317.00 2025-02-16
1PlusChem
1P028DBB-1g
ethyl(4R)-2-methyl-1,3-thiazolidine-4-carboxylate
190063-02-6 95%
1g
$1192.00 2024-06-17
Enamine
EN300-7715162-1.0g
ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate
190063-02-6 95%
1.0g
$914.0 2024-05-22
Enamine
EN300-7715162-0.25g
ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate
190063-02-6 95%
0.25g
$452.0 2024-05-22
Aaron
AR028DJN-500mg
ethyl(4R)-2-methyl-1,3-thiazolidine-4-carboxylate
190063-02-6 95%
500mg
$1006.00 2025-02-16
Aaron
AR028DJN-2.5g
ethyl(4R)-2-methyl-1,3-thiazolidine-4-carboxylate
190063-02-6 95%
2.5g
$2488.00 2023-12-15

Additional information on Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate

Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate (CAS No. 190063-02-6): A Comprehensive Overview

Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate (CAS No. 190063-02-6) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of thiazolidines, which are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the chiral center at the 4-position and the ester functionality make this compound particularly interesting for various synthetic transformations and biological studies.

The chiral thiazolidine scaffold is known for its ability to modulate biological processes, making it a valuable building block in the development of pharmaceuticals. Recent research has highlighted the importance of Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate in the synthesis of bioactive molecules, particularly those with anti-inflammatory, anti-cancer, and neuroprotective properties. The chiral nature of this compound allows for the preparation of enantiomerically pure derivatives, which can significantly enhance the therapeutic efficacy and reduce side effects in drug candidates.

In terms of synthetic methodologies, Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate can be prepared through a variety of routes, including asymmetric synthesis and catalytic methods. One common approach involves the reaction of 2-methylthiazolidine with ethyl chloroformate in the presence of a suitable base, followed by resolution to obtain the desired enantiomer. The choice of catalyst and reaction conditions plays a crucial role in achieving high enantiomeric excess (ee) values, which is essential for pharmaceutical applications.

Recent advancements in catalytic asymmetric synthesis have further expanded the scope of Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate synthesis. For instance, the use of chiral phosphoric acid catalysts has been reported to achieve excellent enantioselectivity in the preparation of this compound. These catalysts not only improve the yield but also reduce the environmental impact by minimizing waste generation and energy consumption.

From a biological perspective, Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate has shown promising activity in several preclinical studies. Its ability to modulate key signaling pathways involved in inflammation and cancer makes it a potential lead compound for drug discovery. For example, studies have demonstrated that derivatives of this compound can inhibit the activity of specific kinases involved in cancer progression, thereby offering a new therapeutic strategy for treating various malignancies.

In addition to its direct biological activity, Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate can serve as a versatile intermediate in the synthesis of more complex molecules. Its reactivity and functional group compatibility make it an attractive starting material for combinatorial chemistry approaches, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.

The potential applications of Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate extend beyond pharmaceuticals. In materials science, this compound has been explored as a building block for designing novel polymers and supramolecular assemblies with unique properties. The thiazolidine ring provides structural rigidity and stability, while the chiral center allows for precise control over molecular packing and self-assembly behavior.

Despite its numerous advantages, the synthesis and application of Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate also present certain challenges. One major challenge is achieving high enantioselectivity during synthesis without compromising yield or purity. Additionally, optimizing reaction conditions to minimize side reactions and improve overall efficiency remains an ongoing area of research.

In conclusion, Ethyl (4R)-2-methyl-1,3-thiazolidine-4-carboxylate (CAS No. 190063-02-6) is a versatile and promising compound with significant potential in both synthetic chemistry and medicinal applications. Its unique structural features and chiral nature make it an attractive candidate for further exploration in drug discovery and materials science. As research continues to advance, it is likely that new synthetic methods and biological applications will be discovered, further solidifying its importance in these fields.

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